![molecular formula C8H5N3 B573077 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile CAS No. 1352393-68-0](/img/structure/B573077.png)

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

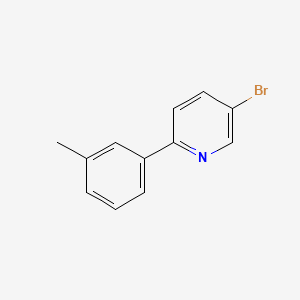

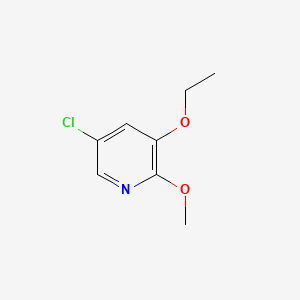

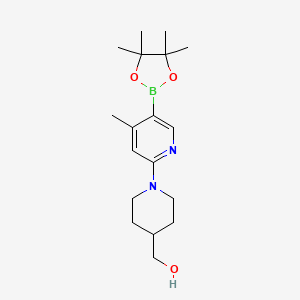

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile is a heterocyclic compound . It is part of a class of compounds known as pyrrolopyridines, which are bicyclic structures containing a pyrrole and a pyridine ring . More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile and its derivatives has been a subject of research. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . The compound 4h in this series exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile is characterized by a pyrrole and a pyridine ring . The compound has a molecular weight of 118.14 .Physical And Chemical Properties Analysis

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile has a molecular weight of 118.14 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds : Salaheldin et al. (2010) described an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives and their transformation into new substituted pyrrolo[3,2-b]pyridines, utilizing microwave irradiation for high conversion and shorter reaction times (Salaheldin et al., 2010). Similarly, Kayukov et al. (2020) synthesized 1-Alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, indicating the compound's versatility in chemical synthesis (Kayukov et al., 2020).

Optical and Structural Properties : Zedan et al. (2020) explored the thermal, structural, optical, and diode characteristics of two pyridine derivatives, providing insights into their physical properties and potential electronic applications (Zedan et al., 2020).

Molecular Rearrangements and Reactions : Vorob’ev et al. (2006) synthesized 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines by reacting 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides, showcasing the compound's reactivity and utility in creating complex molecular structures (Vorob’ev et al., 2006).

Ligand-Free Palladium(II)-Catalyzed Reactions : Wang et al. (2020) developed an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles, highlighting the compound's utility in palladium-catalyzed reactions (Wang et al., 2020).

Biological Applications : Liu et al. (2016) synthesized 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives, evaluating their potential as c-Met inhibitors, which could have therapeutic implications (Liu et al., 2016).

Electrochemical Polymerization : Zotti et al. (1989) studied the anodic coupling of dihydrobenzodipyrrole isomers, including 1H-Pyrrolo[3,2-C]pyridine derivatives, in electrochemical polymerization, revealing their potential in creating polymeric materials (Zotti et al., 1989).

Crystal Structure Analysis : Several studies, such as those by Chiaroni et al. (1994) and Vishnupriya et al. (2014), focused on the crystal structure of pyrrolo[3,2-C]pyridine derivatives, providing insights into their molecular architecture (Chiaroni et al., 1994), (Vishnupriya et al., 2014).

Drug Discovery and Molecular Docking : Venkateshan et al. (2020) synthesized azafluorene derivatives, including pyridine-carbonitrile compounds, for SARS CoV-2 RdRp inhibition, demonstrating the potential of these compounds in antiviral drug discovery (Venkateshan et al., 2020).

Zukünftige Richtungen

The future directions for the research and development of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile and its derivatives could involve further exploration of their biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy .

Wirkmechanismus

- Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt .

- This inhibition disrupts downstream signaling pathways, affecting cell growth, migration, and angiogenesis .

Target of Action: FGFRs

Mode of Action: Inhibition of FGFRs

Biochemical Pathways: Downstream Effects

Result of Action: Molecular and Cellular Effects

Eigenschaften

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-3-7-5-10-4-6-1-2-11-8(6)7/h1-2,4-5,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMJGXWYWCFTAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=NC=C21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride](/img/structure/B573009.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)